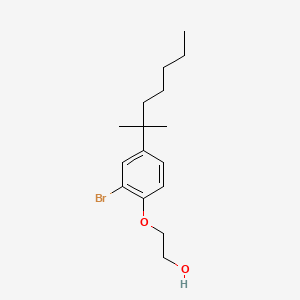
2-(2-Bromo-4-(2-methylheptan-2-yl)phenoxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-4-(2-methylheptan-2-yl)phenoxy)ethanol is an organic compound characterized by its unique structure, which includes a bromine atom, a phenoxy group, and an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-(2-methylheptan-2-yl)phenoxy)ethanol typically involves the bromination of a suitable precursor, followed by etherification and subsequent reactions to introduce the ethanol group. One common method involves the use of N-bromosuccinimide (NBS) for the bromination step, which is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and etherification processes, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The specific conditions, such as temperature, solvent, and reaction time, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-4-(2-methylheptan-2-yl)phenoxy)ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted phenoxyethanol derivatives.
Aplicaciones Científicas De Investigación
2-(2-Bromo-4-(2-methylheptan-2-yl)phenoxy)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-4-(2-methylheptan-2-yl)phenoxy)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and phenoxy group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-2-methylbutane: Shares the bromine and methyl groups but differs in the overall structure.
2-(2-Bromo-4-(2-methylheptan-2-yl)phenoxy)ethoxyethanol: Similar structure with an additional ethoxy group.
Uniqueness
2-(2-Bromo-4-(2-methylheptan-2-yl)phenoxy)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
100345-05-9 |
|---|---|
Fórmula molecular |
C16H25BrO2 |
Peso molecular |
329.27 g/mol |
Nombre IUPAC |
2-[2-bromo-4-(2-methylheptan-2-yl)phenoxy]ethanol |
InChI |
InChI=1S/C16H25BrO2/c1-4-5-6-9-16(2,3)13-7-8-15(14(17)12-13)19-11-10-18/h7-8,12,18H,4-6,9-11H2,1-3H3 |
Clave InChI |
UJVOWEAINREMQZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)(C)C1=CC(=C(C=C1)OCCO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-(2-(benzyloxy)-4-methoxyphenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one](/img/structure/B14336484.png)
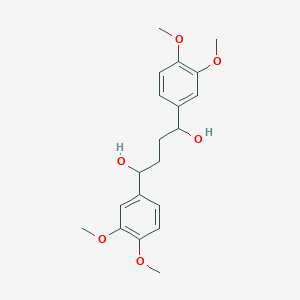
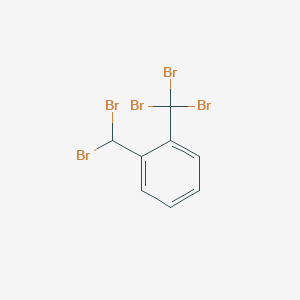
![N-{1-Benzoyl-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene}nitramide](/img/structure/B14336492.png)
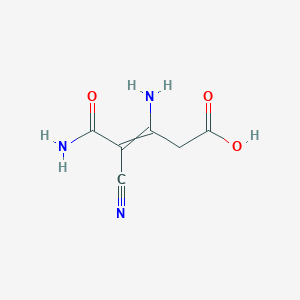
![3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide](/img/structure/B14336504.png)
![1,3,5-Trimethyl[1,1'-biphenyl]-2(1H)-one](/img/structure/B14336519.png)

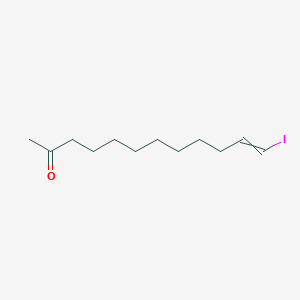
![Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]-](/img/structure/B14336563.png)
![1,4-Butanediamine, N-[3-(ethylamino)propyl]-](/img/structure/B14336569.png)
![2',2'-Dibromospiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B14336575.png)
![Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl-](/img/structure/B14336580.png)
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]selanyl}ethane](/img/structure/B14336584.png)
